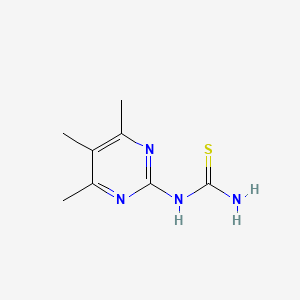

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

Vue d'ensemble

Description

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and a thiourea group at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea typically involves the reaction of 4,5,6-trimethylpyrimidine-2-amine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4,5,6-Trimethylpyrimidine-2-amine+Isothiocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

2.1. Coordination with Metal Ions

Pyrimidinyl thioureas exhibit strong chelating behavior. For example:

-

Copper(II) complexes : Reaction with Cu(OAc)₂ in ethanol yields square-planar complexes, confirmed by X-ray crystallography .

-

Structure : Cu(II) coordinates via the thiourea sulfur and pyrimidine nitrogen.

-

Applications : Potential as catalysts or antimicrobial agents.

-

2.2. Nucleophilic Substitution

The thiourea moiety participates in nucleophilic reactions:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) forms S-alkyl derivatives .

-

Acylation : Reaction with acetic anhydride generates acetylated thioureas .

Example Reaction :

2.3. Cyclocondensation Reactions

Thioureas undergo cyclization to form heterocycles:

-

Thiazole Formation : Reaction with α-halo ketones (e.g., phenacyl bromide) yields thiazole derivatives .

-

Pyrazole Synthesis : Interaction with hydrazines or diazo compounds under catalytic conditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Oxidative Degradation : Susceptible to H₂O₂, forming sulfonic acid derivatives.

Applications De Recherche Scientifique

Synthesis of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

The synthesis of this compound typically involves the reaction of 4,5,6-trimethylpyrimidine with thiocarbamide or isothiocyanates. This method allows for the introduction of the thiourea functional group into the pyrimidine ring, which is essential for its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities that make it a candidate for further research and development. These activities include:

Antimicrobial Activity

Thiourea derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial and antifungal activities against various pathogens. For instance:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Shows activity against common fungal strains.

Anticancer Properties

Studies have shown that thiourea derivatives can inhibit cancer cell proliferation. The mechanism often involves targeting specific molecular pathways associated with tumor growth. For example:

- IC50 Values : Some derivatives have shown IC50 values as low as 1.50 µM against leukemia cell lines .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has demonstrated efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Antidiabetic Activity

Thioureas have been investigated for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels in animal models.

Other Biological Activities

The compound may also possess additional activities such as:

- Antiviral : Potential against HIV and other viral infections.

- Antiparasitic : Activity against certain parasites has been noted .

Applications in Drug Development

The diverse biological activities of this compound make it a promising scaffold for drug development:

Lead Compounds

Due to its significant biological effects, this compound can serve as a lead compound in the development of new antimicrobial agents to combat resistant strains of bacteria .

Heterocyclic Compound Synthesis

This compound can be utilized as an intermediate in synthesizing other heterocyclic compounds, expanding its utility in organic synthesis .

Coordination Chemistry

Its ability to form coordination complexes makes it valuable in materials science and catalysis applications .

Case Studies

Several studies have highlighted the applications of thiourea derivatives in different contexts:

- Antimicrobial Studies : A recent study reported the synthesis of various thiourea derivatives that exhibited broad-spectrum antimicrobial activity against pathogens like E. coli and S. aureus .

- Cancer Research : In vitro studies demonstrated that certain derivatives could significantly inhibit the growth of cancer cell lines at low concentrations .

- Inflammation Models : Experimental models showed that thiourea compounds could effectively reduce inflammation markers in induced inflammatory conditions .

Mécanisme D'action

The mechanism of action of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The pyrimidine ring enhances the compound’s ability to penetrate biological membranes and reach its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea: The parent compound with a simpler structure.

N-Phenylthiourea: A derivative with a phenyl group instead of a pyrimidine ring.

N,N’-Diethylthiourea: A derivative with ethyl groups on the nitrogen atoms.

Uniqueness

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea is unique due to the presence of the trimethyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to simpler thiourea derivatives.

Activité Biologique

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.

This compound can be synthesized through the reaction of 4,5,6-trimethylpyrimidine with isothiocyanates. The resulting thiourea derivatives exhibit various biological activities due to the presence of the pyrimidine ring and thiourea moiety.

2. Antimicrobial Activity

Research has shown that thiourea derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds containing the thiourea group exhibit potent activity against both Gram-positive and Gram-negative bacteria:

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 14.59 |

| Other Thioureas | Escherichia coli | Varies |

The compound showed an IC50 value of 14.59 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines:

One study highlighted that this compound displayed promising cytotoxicity against the MCF-7 breast carcinoma cell line with an IC50 value of 1.72 µg/mL, outperforming some conventional chemotherapeutics .

4. Anti-inflammatory Activity

Thiourea derivatives have been noted for their anti-inflammatory effects. A comparative analysis showed that certain thioureas inhibited pro-inflammatory cytokines like IL-6 and TNF-α significantly:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89% | 78% |

| Dexamethasone (Control) | 83% | 72% |

This compound demonstrated stronger inhibition of IL-6 (89%) compared to dexamethasone (83%), suggesting its potential as an anti-inflammatory agent .

5. Case Studies and Research Findings

Several studies have documented the biological activity of thioureas in various contexts:

- Antimicrobial Efficacy : A series of novel thioureas were tested against clinical strains of bacteria and showed significant antimicrobial activity with varying degrees of efficacy based on structural modifications .

- Cytotoxicity in Cancer Research : Investigations into the cytotoxicity of thioureas indicated that structural variations significantly affect their potency against different cancer cell lines .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action .

Propriétés

IUPAC Name |

(4,5,6-trimethylpyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c1-4-5(2)10-8(11-6(4)3)12-7(9)13/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODBGIQYHAHDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.